Thorin

Thorium detection Complex formation constant Optical sensor

Thorin (CAS 3688-92-4), systematically named 1-(2-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, is an organoarsenic chromogenic reagent belonging to the arsenazo-thoron family of analytical indicators. First characterized by Savvin in the early 1960s for the spectrophotometric determination of thorium, Thorin has been established for the quantitative detection of over 20 metal ions, including thorium, uranium, zirconium, hafnium, lithium, and indium.

Molecular Formula C16H13AsN2NaO10S2
Molecular Weight 555.3 g/mol
CAS No. 3688-92-4
Cat. No. B213161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThorin
CAS3688-92-4
Synonymsthorin
thoron (reagent)
Molecular FormulaC16H13AsN2NaO10S2
Molecular Weight555.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na]
InChIInChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);
InChIKeyBQHMQMBPKTURCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thorin (CAS 3688-92-4) Analytical Reagent: Multi-Metal Spectrophotometric Detection for Procurement Evaluation


Thorin (CAS 3688-92-4), systematically named 1-(2-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, is an organoarsenic chromogenic reagent belonging to the arsenazo-thoron family of analytical indicators [1]. First characterized by Savvin in the early 1960s for the spectrophotometric determination of thorium, Thorin has been established for the quantitative detection of over 20 metal ions, including thorium, uranium, zirconium, hafnium, lithium, and indium . This water-soluble reagent forms colored complexes with target analytes under defined pH conditions, enabling spectrophotometric quantification across diverse sample matrices ranging from geological ores to biological fluids [2].

Why Generic Substitution of Thorin (CAS 3688-92-4) with Other Arsenazo-Class Reagents Compromises Analytical Selectivity


Despite sharing the arsenazo structural motif, reagents within the arsenazo-thoron group exhibit substantially divergent metal-binding affinities that preclude simple interchange in analytical workflows [1]. Direct comparative studies demonstrate that Thorin forms Th⁴⁺ complexes with formation constants (Kf) that differ from Arsenazo III and Thionin by factors of approximately 3.5-fold and 12-fold, respectively, depending on the detection platform [2]. This quantitative variation in thermodynamic stability translates directly into differences in linear dynamic range, detection limit, and tolerance to interfering ions—parameters that govern method validation in regulated environments. Substituting Thorin with an in-class analog without re-optimizing pH, wavelength, and masking conditions risks systematic bias that cannot be corrected through calibration alone [3].

Thorin (CAS 3688-92-4) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Thorin vs. Arsenazo III and Thionin: Direct Comparison of Th⁴⁺ Complex Formation Constants Across Three Sensor Platforms

In a direct head-to-head study, Thorin, Arsenazo III, and Thionin were evaluated as complexation reagents for thorium(IV) determination using dip probe, flow cell, and microchip systems [1]. Across all three platforms, Thorin exhibited intermediate complex stability—consistently lower than Arsenazo III but substantially higher than Thionin. In the dip probe system, the Th⁴⁺–Thorin Kf was 8.156 × 10⁵ mol L⁻¹, compared to 2.340 × 10⁶ mol L⁻¹ for Th⁴⁺–Arsenazo III and 6.732 × 10⁵ mol L⁻¹ for Th⁴⁺–Thionin [1]. This intermediate thermodynamic profile makes Thorin particularly suitable for applications where the exceptionally strong binding of Arsenazo III limits reversibility (e.g., regenerable optical sensors) and the weaker binding of Thionin compromises sensitivity [1].

Thorium detection Complex formation constant Optical sensor Arsenazo III Thionin

Thorin Immobilized Optode for Thorium(IV): Detection Limit of 1.85 × 10⁻⁶ mol L⁻¹ with 20-Second Regeneration Time

A selective optical sensor based on Thorin immobilized on a triacetylcellulose membrane achieved a detection limit of 1.85 × 10⁻⁶ mol L⁻¹ for thorium(IV), with a linear response range of 6.46 × 10⁻⁶ to 9.91 × 10⁻⁵ mol L⁻¹ [1]. The optode membrane could be fully regenerated in less than 20 seconds using 0.1 mol L⁻¹ oxalate ion solution [1]. The selectivity of the immobilized Thorin sensor was comparable to that obtained in conventional solution-phase spectrophotometric determination, and results showed good agreement with ICP-MS and spiked recovery methods when applied to dust and water samples [1]. The relative standard deviation (RSD) was 2.71% at 2.15 × 10⁻⁵ mol L⁻¹ and 1.65% at 8.62 × 10⁻⁵ mol L⁻¹ thorium (n = 10) [1].

Optical chemical sensor Thorium determination Detection limit Optode regeneration

Thorin-Based Spectrophotometric Determination of Uranium(IV): Molar Absorptivity of 8.8 × 10⁴ L mol⁻¹ cm⁻¹ with 1.5% RSD

A selective spectrophotometric method for uranium(IV) was developed using Thorin with N-hydroxy-N,N'-diphenylbenzamidine (HDPBA) as an ion-pair extraction reagent [1]. The U(IV)–Thorin–HDPBA ternary complex, extracted into benzene at pH 2.2, exhibited maximum absorbance at 490 nm with a molar absorptivity of 8.8 × 10⁴ L mol⁻¹ cm⁻¹ and Sandell's sensitivity of 2.7 × 10⁻³ μg cm⁻² [1]. Beer's law was obeyed up to 2.0 μg mL⁻¹ of U(IV), with a detection limit of 0.09 μg mL⁻¹ [1]. The method demonstrated high selectivity—none of the common metal ions and anions tested interfered [1]. The relative standard deviation was 1.5% for ten replicate measurements, and the method was successfully applied to uranium recovery from standard ores and geological samples [1].

Uranium determination Spectrophotometry Molar absorptivity Ternary complex

Thorin for Lithium Determination in Biological Samples via Automated Flow System: LOD of 0.03 mg L⁻¹ with Accuracy Within 6.9%

A 2024 study developed an automatic flow system with in-syringe reaction using Thorin for spectrophotometric lithium determination in biological samples at 480 nm [1]. The method achieved a detection limit of 0.03 mg L⁻¹, a linear concentration range of 0.06–1.5 mg L⁻¹, precision (CV) better than 6.7%, and accuracy (RE) better than 6.9% [1]. The method was validated using certified reference materials of blood serum and urine, with results consistent with ICP-OES [1]. A novel sample double dilution calibration method eliminated the need for preliminary sample preparation [1]. Separately, Thorin was validated for lithium measurement in human saliva with a calibration correlation coefficient of 0.997, demonstrating agreement with atomic absorption spectroscopy [2].

Lithium determination Biological samples Flow injection analysis Clinical monitoring

Thorin Complex Stability: 168-Hour Post-Reaction Stability for Thorium Determination with Surfactant Enhancement

A surfactant-enhanced spectrophotometric method for thorium using Thorin in the presence of cetylpyridinium chloride (CPC) in perchloric acid medium demonstrated that the Th–Thorin–CPC ternary complex remains stable for 168 hours (7 days) after formation [1]. The reaction was instantaneous, and the method showed improved sensitivity compared to the conventional Thorin method without surfactant [1]. This extended post-reaction stability window is a critical operational advantage for high-throughput batch analysis, where samples can be prepared in advance and measured without time-constrained scheduling [1].

Complex stability Thorium determination Surfactant-enhanced spectrophotometry Method robustness

Thorin as Sulfate Titration Indicator: Sharper Endpoint Differentiation vs. Arsenazo III in Organic Sulfur Analysis

Thorin serves as an indicator for the titrimetric determination of sulfate and organic sulfur compounds using barium perchlorate as titrant [1]. In a comparative study of indicator performance for total sulfur analysis in coal using the oxygen-flask method, Arsenazo III was reported to give a more definite endpoint than Thorin [2]. However, Thorin remains widely specified for this application because its endpoint characteristics are well-characterized across diverse sample types, and its indicator blank behavior is reproducible under standardized conditions [1]. The choice between Thorin and Arsenazo III for sulfate titration depends on the sample matrix: Thorin is preferred when the analyst requires an indicator with established performance across a broader range of organic compound classes [1].

Sulfate titration Barium perchlorate Organic sulfur Endpoint indicator

Thorin (CAS 3688-92-4) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Environmental Monitoring of Thorium in Water and Dust Samples Using Regenerable Thorin-Based Optode Sensors

For environmental laboratories conducting routine thorium monitoring in water and dust samples, Thorin-based immobilized optode sensors offer a detection limit of 1.85 × 10⁻⁶ mol L⁻¹ with full membrane regeneration in under 20 seconds, enabling high-throughput analysis without the recurring cost of reagent consumption per measurement [1]. The sensor's selectivity profile matches that of conventional solution-phase Thorin spectrophotometry, and results are validated against ICP-MS as the reference method [1]. The intermediate formation constant of the Th⁴⁺–Thorin complex (Kf = 8.156 × 10⁵ mol L⁻¹ in dip probe configuration) supports reversible binding that is critical for sensor reusability—an advantage over the stronger-binding Arsenazo III (Kf = 2.340 × 10⁶ mol L⁻¹) which may limit regeneration efficiency [2].

Uranium Determination in Geological Ores and Synthetic Matrices via Selective Thorin-HDPBA Ternary Complex Extraction

For geochemical exploration and uranium ore processing facilities, the Thorin–HDPBA ternary complex method provides selective U(IV) determination with a molar absorptivity of 8.8 × 10⁴ L mol⁻¹ cm⁻¹, a detection limit of 0.09 μg mL⁻¹, and an RSD of 1.5% [1]. Critically, the method is free from interference by common metal ions and anions, eliminating the need for extensive matrix separation steps that are required when using less selective chromogenic reagents [1]. This selectivity profile makes Thorin the reagent of choice for uranium quantification in complex geological matrices where iron, aluminum, and rare earth elements are abundant co-constituents [1].

Clinical Lithium Therapeutic Drug Monitoring Using Automated Thorin-Based Flow Spectrophotometry

For clinical biochemistry laboratories and point-of-care testing development, Thorin enables spectrophotometric lithium determination in serum, urine, and saliva with a detection limit of 0.03 mg L⁻¹ and accuracy within 6.9% of ICP-OES reference values [1]. The method eliminates the need for preliminary sample preparation through a novel double dilution calibration approach [1]. Saliva-based lithium monitoring using Thorin at 480 nm has demonstrated a calibration correlation coefficient of 0.997, supporting non-invasive point-of-care testing as a cost-effective alternative to atomic absorption spectroscopy [2]. The 7-day stability of Thorin–metal complexes in surfactant-enhanced systems further supports batched clinical sample processing workflows [3].

Multi-Metal Analytical Reference Laboratory: Single Reagent for Thorium, Uranium, Zirconium, Hafnium, and Lithium Determination

For analytical service laboratories requiring a single versatile reagent for multi-element spectrophotometric determination, Thorin supports validated quantitative methods for at least five distinct metals—thorium, uranium, zirconium, hafnium, and lithium—across diverse sample types including ores, alloys, environmental samples, and biological fluids [1]. This multi-element capability reduces reagent inventory complexity and simplifies procurement logistics compared to maintaining separate dedicated reagents for each analyte. The reagent's solubility in water and insolubility in organic solvents facilitate aqueous-phase analytical workflows without organic solvent-induced interference [2].

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